
5-Bromo-2-methoxybenzenesulfonamide
Overview
Description
5-Bromo-2-methoxybenzenesulfonamide: is an organic compound with the molecular formula C7H8BrNO3S and a molecular weight of 266.11 g/mol . It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is often used in chemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxybenzenesulfonamide typically involves the sulfonation of 5-bromo-2-methoxyaniline. The process includes the following steps:
Nitration: 5-Bromo-2-methoxyaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 5-bromo-2-methoxy-4-nitroaniline.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 5-bromo-2-methoxyaniline.
Sulfonation: Finally, the amino group is sulfonated using chlorosulfonic acid to produce this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
Chemical Synthesis
5-Bromo-2-methoxybenzenesulfonamide serves as a crucial building block in organic synthesis. It is often employed to create more complex molecules through various chemical reactions. The compound's bromine and methoxy groups enhance its reactivity, making it suitable for substitution reactions and facilitating the formation of derivatives that may exhibit improved properties or biological activities .
Biological Research
In biological studies, this compound is utilized to investigate enzyme inhibition and protein-ligand interactions. The sulfonamide group can interact with specific amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. This property is particularly valuable in drug discovery, where understanding the interaction between small molecules and biological targets is essential for developing new therapeutics .
Medicinal Applications
The compound is under investigation for its potential therapeutic effects, particularly in the fields of antimicrobial and anticancer research. Studies have shown that sulfonamide derivatives can exhibit significant antimicrobial activity against various pathogens. Moreover, there is ongoing research into the anticancer properties of this compound, especially concerning its ability to disrupt cancer cell proliferation through specific molecular pathways .
Industrial Uses
In industry, this compound finds applications in the development of dyes, agrochemicals, and pharmaceuticals. Its chemical properties allow it to be incorporated into formulations that require specific performance characteristics, such as enhanced stability or improved efficacy.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics .
Case Study 2: Enzyme Inhibition
Research involving high-throughput screening identified this compound as a potent inhibitor of specific enzymes involved in cancer metabolism. The study utilized fluorescence polarization assays to assess binding affinities and established a dose-response relationship that highlighted the compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine and methoxy groups can enhance the binding affinity and selectivity of the compound for its target .
Comparison with Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.
5-Bromo-2-methoxybenzenesulfonyl fluoride: This compound contains a sulfonyl fluoride group.
N-Benzyl-5-bromo-2-methoxybenzenesulfonamide: This compound has an additional benzyl group attached to the nitrogen atom of the sulfonamide group.
Uniqueness: 5-Bromo-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential for various applications in scientific research .
Biological Activity
5-Bromo-2-methoxybenzenesulfonamide is a sulfonamide compound with notable biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H8BrNO3S and features a sulfonamide group, which is known for its biological activity. The presence of bromine and methoxy substituents significantly influences its chemical reactivity and biological interactions.
Property | Details |
---|---|
Molecular Formula | C7H8BrNO3S |
Molecular Weight | Approximately 234.11 g/mol |
Functional Groups | Sulfonamide, Methoxy, Bromine |
The primary mechanism of action for sulfonamides like this compound involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making these compounds effective antimicrobial agents. The structural modifications in this compound may enhance its binding affinity to DHPS compared to simpler sulfonamides.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness stems from its ability to inhibit bacterial folic acid synthesis, which is essential for nucleic acid production and cell division. In vitro studies have demonstrated its potential against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Antiparasitic Activity
In addition to its antibacterial properties, this compound has shown promise in antiparasitic applications. For instance, it has been evaluated for activity against Toxoplasma gondii, a protozoan parasite responsible for severe health issues in humans. In vitro assays revealed that this compound can inhibit the proliferation of T. gondii at low micromolar concentrations, suggesting potential as a therapeutic scaffold for treating infections caused by this parasite .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the compound's efficacy against various bacterial strains using standard disk diffusion methods. Results indicated that it exhibited a significant zone of inhibition against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
- Antiparasitic Activity : Research involving Toxoplasma gondii demonstrated that treatment with this compound resulted in reduced parasite viability in cultured human fibroblasts, with IC50 values indicating potent antiparasitic effects .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the methoxy and bromine substituents could enhance or diminish biological activity. This information is crucial for guiding future drug design efforts aimed at optimizing efficacy while minimizing toxicity.
Q & A
Q. What are the established synthetic routes for 5-Bromo-2-methoxybenzenesulfonamide, and what critical parameters influence yield?
Basic Research Question
The synthesis typically begins with sulfonyl chloride intermediates. For example, 2-methoxybenzenesulfonyl chloride can undergo bromination at the 5-position using electrophilic brominating agents (e.g., NBS or Br₂/Fe catalysis). Subsequent amidation with ammonia or ammonium hydroxide yields the sulfonamide. Key parameters include:
- Temperature control : Excess heat during bromination may lead to over-substitution or decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) is critical for isolating high-purity product .
Q. How is the molecular structure of this compound validated in crystallographic studies?
Basic Research Question
X-ray crystallography is the gold standard. The compound’s structure is confirmed by analyzing bond lengths (e.g., S–N: ~1.63 Å, S–O: ~1.43 Å) and torsion angles (e.g., dihedral angle between the benzene ring and sulfonamide group). Complementary techniques include:
- NMR : H NMR (δ ~7.8–8.2 ppm for aromatic protons, δ ~3.9 ppm for methoxy) and C NMR (δ ~165 ppm for sulfonamide carbonyl).
- Mass spectrometry : Molecular ion peak at m/z 265–267 (M+H⁺, isotopic pattern confirms bromine) .
Q. What methodological strategies resolve contradictions in reported biological activities of sulfonamide derivatives?
Advanced Research Question
Discrepancies in bioactivity data (e.g., enzyme inhibition efficacy) often arise from:
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter ligand-receptor interactions. Standardizing protocols (e.g., IC₅₀ measurements under uniform buffer systems) mitigates this .
- Cellular context : Differences in cell-line permeability (e.g., HEK-293 vs. HeLa) may affect observed activity. Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity) to cross-validate .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?
Advanced Research Question
SAR strategies include:
- Substituent modification : Replacing methoxy (-OCH₃) with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets.
- Bioisosteric replacement : Swapping bromine with chlorine or iodine to probe steric/electronic effects on target engagement.
- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with sulfonamide oxygen) .
Q. What challenges arise in solubility and purification, and how are they addressed?
Basic Research Question
The compound’s limited aqueous solubility (due to hydrophobic bromine and methoxy groups) complicates biological testing. Solutions include:
- Co-solvent systems : Use DMSO (≤1% v/v) or methanol for in vitro assays .
- Solid-phase extraction (SPE) : C18 cartridges remove polar impurities during purification .
- Lyophilization : For long-term storage, lyophilize from tert-butanol/water mixtures to maintain stability .
Q. How do computational models predict the metabolic stability of this compound?
Advanced Research Question
Predictive ADMET tools (e.g., SwissADME, pkCSM) assess:
- Metabolic sites : Cytochrome P450-mediated demethylation of the methoxy group or sulfonamide hydrolysis.
- Half-life : Calculated topological polar surface area (TPSA ~75 Ų) suggests moderate blood-brain barrier permeability.
- Toxicity alerts : Structural alerts for sulfonamide hypersensitivity are flagged using Derek Nexus .
Properties
IUPAC Name |
5-bromo-2-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYIIAFUVXCXIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429136 | |
Record name | 5-bromo-2-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23095-14-9 | |
Record name | 5-bromo-2-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methoxybenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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